molecular formula C14H11Cl3N2O2 B2850793 5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 339008-90-1

5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2850793
CAS No.: 339008-90-1
M. Wt: 345.6
InChI Key: FHBVHYBGGVWEMS-UHFFFAOYSA-N
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Description

5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl chloride and 5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid.

    Nucleophilic Substitution: The 3,4-dichlorobenzyl chloride undergoes nucleophilic substitution with the pyridine derivative in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Amidation: The resulting intermediate is then subjected to amidation with N-methylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Purification: Employing techniques such as recrystallization or chromatography to ensure high purity of the final product.

    Quality Control: Implementing rigorous quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
  • 3,4-dichlorobenzyl chloride
  • N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Uniqueness

5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to its specific combination of functional groups and chlorine atoms, which confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-chloro-1-[(3,4-dichlorophenyl)methyl]-N-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O2/c1-18-13(20)10-5-9(15)7-19(14(10)21)6-8-2-3-11(16)12(17)4-8/h2-5,7H,6H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBVHYBGGVWEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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